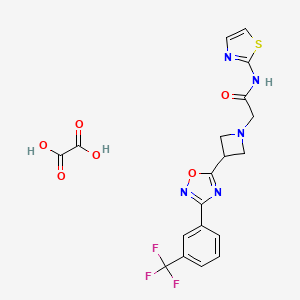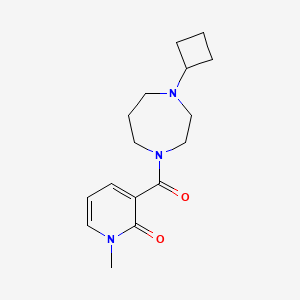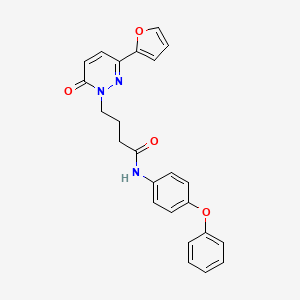![molecular formula C20H20N4O3 B2438625 N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 898427-16-2](/img/structure/B2438625.png)
N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely contains a pyrroloquinoline and oxalamide group . Pyrroloquinolines are a type of heterocyclic compound, which are compounds that contain atoms of at least two different elements as members of its rings . Oxalamides are a type of amide and are derived from oxalic acid .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Unfortunately, without specific information, it’s difficult to provide an accurate molecular structure analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups .Scientific Research Applications
Antiviral Activity
Indole derivatives, which include the compound , have been found to possess antiviral activity . For example, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
These compounds have shown promise in the field of oncology, with several derivatives demonstrating anticancer properties . This suggests potential applications in cancer treatment and prevention.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activities . This means they could be used in the development of treatments for diseases caused by oxidative stress.
Antimicrobial Activity
The antimicrobial activity of indole derivatives makes them potentially useful in combating various bacterial and fungal infections .
Diuretic Agents
Certain derivatives of the compound have been synthesized as potential diuretic agents . Their diuretic effect could be beneficial in treating conditions like hypertension and edema.
Antimalarial Activity
Indole derivatives have shown antimalarial activity , suggesting potential use in the treatment and prevention of malaria.
Anticholinesterase Activities
These compounds have also demonstrated anticholinesterase activities , which could make them useful in the treatment of diseases like Alzheimer’s.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-12-16-10-15(9-14-3-2-8-24(17(14)16)20(12)27)23-19(26)18(25)22-11-13-4-6-21-7-5-13/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJTTWZQOUINRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2438542.png)
![(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2438543.png)
![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2438545.png)
![4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B2438546.png)
![Methyl 2-{[(2-{[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]carbonyl}hydrazino)carbonothioyl]amino}nicotinate](/img/structure/B2438550.png)

![N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2438552.png)
![(3E)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2438553.png)


![methyl 2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2438558.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,5-dimethoxybenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2438560.png)
